

# Physicochemical Properties of (4-methylenecyclohexyl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylenecyclohexylmethanol

Cat. No.: B087033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(4-methylenecyclohexyl)methanol is a bifunctional organic compound featuring a primary alcohol and an exocyclic methylene group on a cyclohexane ring. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of the 4-methylenecyclohexyl)methyl moiety in the design of novel chemical entities. Its structure offers reactive sites for esterification, etherification, oxidation, and various addition reactions at the double bond, providing a versatile platform for the synthesis of more complex molecules. This guide provides a summary of the available physicochemical data for (4-methylenecyclohexyl)methanol and outlines general experimental protocols for its synthesis and characterization.

## Physicochemical Properties

Quantitative experimental data for many of the physicochemical properties of (4-methylenecyclohexyl)methanol are not readily available in the public domain. The following table summarizes the known information and provides estimated values based on the properties of structurally similar compounds where noted.

| Property          | Value   | Source/Comment                            |
|-------------------|---|---|
| IUPAC Name        | (4-methylidenecyclohexyl)methanol   |   |
| Synonyms          | 4-Methylenecyclohexanemethanol, (4-Methylene-cyclohexyl)-methanol, 1-Hydroxymethyl-4-methylenecyclohexane | [1][2]                                    |
| CAS Number        | 1004-24-6   | [1][2]                                    |
| Molecular Formula | C <sub>8</sub> H <sub>14</sub> O  | [1][3]                                    |
| Molecular Weight  | 126.20 g/mol  | [2]                                       |
| Appearance        | Colorless Liquid  | Predicted based on similar compounds      |
| Boiling Point     | Data not available  |   |
| Melting Point     | Data not available  |   |
| Density           | Data not available  |   |
| Solubility        | Predicted to be soluble in polar organic solvents   | Based on the presence of a hydroxyl group |
| Purity            | 97%   | Commercially available purity [1][3]      |

## Spectroscopic Data

Detailed spectroscopic data for (4-methylidenecyclohexyl)methanol is limited. However, based on its structure, the following characteristic signals can be predicted.

- <sup>1</sup>H NMR (Predicted):
  - ~4.7 ppm: A broad singlet corresponding to the two vinylic protons of the exocyclic methylene group (=CH<sub>2</sub>).

- ~3.5 ppm: A doublet corresponding to the two protons of the hydroxymethyl group (-CH<sub>2</sub>OH).
- 1.0-2.5 ppm: A series of multiplets arising from the protons of the cyclohexane ring and the proton of the hydroxyl group.
- <sup>13</sup>C NMR:
  - The presence of <sup>13</sup>C NMR data is noted in public databases, though specific chemical shifts are not readily available.[4] Key predicted signals include those for the sp<sup>2</sup> carbons of the methylene group and the sp<sup>3</sup> carbons of the cyclohexane ring and the hydroxymethyl group.
- Infrared (IR) Spectroscopy:
  - An IR spectrum is available from NIST.[3] Expected characteristic absorption bands include:
    - A broad band around 3300 cm<sup>-1</sup> due to the O-H stretching of the alcohol.
    - A sharp band around 1650 cm<sup>-1</sup> corresponding to the C=C stretching of the exocyclic double bond.
    - Bands in the region of 2850-3000 cm<sup>-1</sup> for C-H stretching.
- Mass Spectrometry (MS):
  - GC-MS data is mentioned as being available in public repositories.[4] The mass spectrum would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 126, along with fragmentation patterns characteristic of cyclic alcohols.

## Experimental Protocols

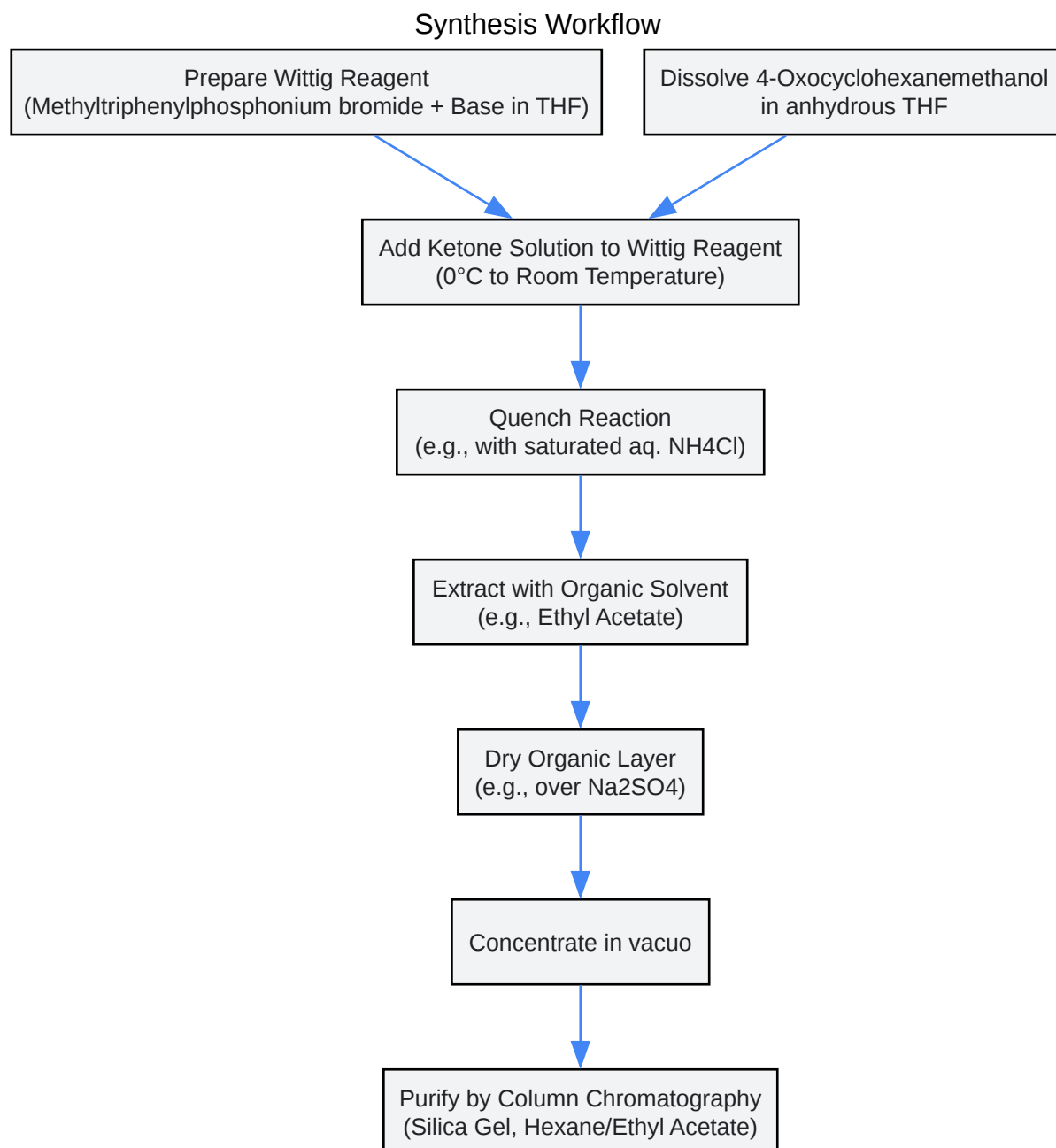
Detailed, validated experimental protocols for the synthesis and analysis of (4-methylenecyclohexyl)methanol are not widely published. However, standard organic chemistry procedures can be adapted for its preparation and characterization.

## Synthesis via Wittig Reaction

A common and effective method for the synthesis of (4-methylenecyclohexyl)methanol is the Wittig reaction, starting from 4-oxocyclohexanemethanol or a protected derivative.

Reaction Scheme:

Workflow for Synthesis:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of (4-methylidenecyclohexyl)methanol via a Wittig reaction.

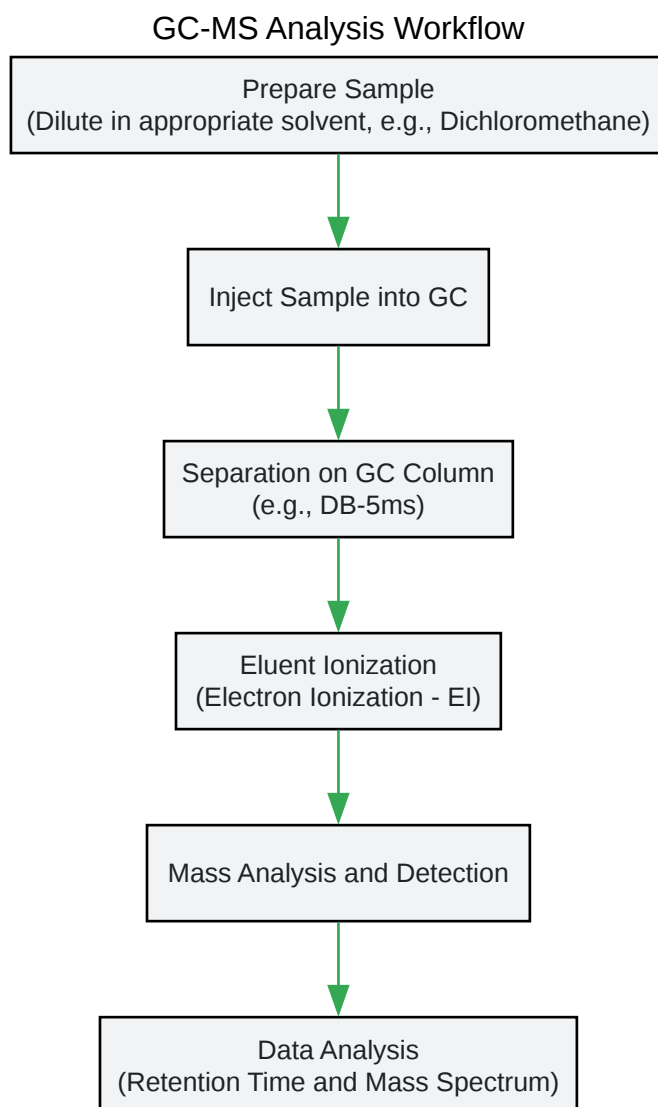
Detailed Protocol:

- **Preparation of the Wittig Reagent:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium or potassium tert-butoxide, dropwise. Stir the resulting ylide solution at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.
- **Reaction with Ketone:** Dissolve 4-oxocyclohexanemethanol in anhydrous THF and add it dropwise to the prepared Wittig reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (4-methylidenecyclohexyl)methanol.

## Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of (4-methylidenecyclohexyl)methanol and confirming its molecular weight.

Workflow for GC-MS Analysis:



[Click to download full resolution via product page](#)

Caption: A standard workflow for the analysis of (4-methylidenecyclohexyl)methanol by GC-MS.

General GC-MS Parameters:

- GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.
- Injection: A split or splitless injection can be employed, depending on the sample concentration.

- **Oven Temperature Program:** A temperature gradient is used to ensure good separation. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
- **Carrier Gas:** Helium is commonly used as the carrier gas.
- **MS Detector:** The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

## Safety and Handling

Based on the available GHS hazard information, (4-methylidenecyclohexyl)methanol is a combustible liquid that causes skin and eye irritation.<sup>[4]</sup> Standard laboratory safety precautions should be observed when handling this compound.

- **Personal Protective Equipment (PPE):** Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

## Conclusion

(4-methylidenecyclohexyl)methanol is a chemical building block with potential applications in various areas of organic synthesis. While a comprehensive set of experimentally determined physicochemical properties is not yet available, this guide provides the foundational information based on existing data and predictive methodologies. The outlined experimental protocols for synthesis and analysis offer a starting point for researchers working with this compound. Further experimental investigation is required to fully characterize its properties and expand its synthetic utility.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. kgroup.du.edu [kgroup.du.edu]
- 2. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Methanol Solvent Properties [macro.lsu.edu]
- To cite this document: BenchChem. [Physicochemical Properties of (4-methylidenecyclohexyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087033#physicochemical-properties-of-4-methylidenecyclohexyl-methanol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)